molecular formula C10H12N2O2 B12960708 4-Acetyl-N,N-dimethylpicolinamide

4-Acetyl-N,N-dimethylpicolinamide

Katalognummer: B12960708
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: QORGPAAFZJAEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an acetyl group attached to the nitrogen atom of the picolinamide structure

Vorbereitungsmethoden

The synthesis of 4-Acetyl-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the reaction of picolinamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Acetyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-N,N-dimethylpicolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a promising compound in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Acetyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

4-Acetyl-N,N-dimethylpicolinamide can be compared with other similar compounds such as N,N-dimethylformamide and N,N-dimethylacetamide. These compounds share structural similarities but differ in their chemical properties and applications. For example:

    N,N-Dimethylformamide: Used primarily as a solvent in organic synthesis and industrial processes.

    N,N-Dimethylacetamide: Also used as a solvent and in the production of pharmaceuticals and polymers.

The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

4-acetyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-7(13)8-4-5-11-9(6-8)10(14)12(2)3/h4-6H,1-3H3

InChI-Schlüssel

QORGPAAFZJAEMF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NC=C1)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.